6-ethynyl-9H-purine
Overview
Description
“6-ethynyl-9H-purine” is a chemical compound with the molecular weight of 158.16 .
Synthesis Analysis
A series of 2,6,9-trisubstituted purine derivatives have been synthesized as nonclassical antifolates . The synthesis involves a three-step procedure using microwave irradiation . The compounds were evaluated in vitro to determine their potential effect on cell toxicity .
Molecular Structure Analysis
The InChI code for 6-ethynyl-9H-purine is 1S/C8H6N4/c1-3-6-7-8 (10-4-9-6)12 (2)5-11-7/h1,4-5H,2H3
. This code provides a standard way to encode the molecular structure using text.
Chemical Reactions Analysis
The 2,6,9-trisubstituted purine derivatives have been tested for their anti-proliferative activities against various cell lines . The inhibitory activities against rhDHFR and behavior towards thymine synthase (TS) and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) of the target compounds were determined .
Scientific Research Applications
Antimycobacterial Activity
6-Ethynyl-9H-purine derivatives have been investigated for their antimycobacterial properties. Specifically, compounds like 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines have shown activity against Mycobacterium tuberculosis, making them potential candidates for antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).
Tautomerism Studies
The behavior and tautomerism of ethyl 2‐(2‐benzothiazolyl)‐2‐(6‐purinyl)acetate and related compounds, including those derived from 6-ethynyl-9H-purine, have been investigated. These studies contribute to the understanding of chemical properties and reactions involving purine derivatives (Klemm, Johnstone, & Tran, 2009).
Cyclization and Rearrangement Products
Research has explored the cyclization reactions on 6-ethynylpurines, leading to the synthesis of various compounds like 6-(2-benzofuryl)purines and 6-[isobenzofuran-1(3H)-ylidenemethyl]purines. These studies are significant for developing new chemical synthesis methods (Berg, Bakken, Gundersen, & Petersen, 2006).
Synthesis of Glycoside Analogs
The synthesis of glycoside analogs and related compounds from 9-amino-6-(methylthio)-9H-purine has been explored. Although these compounds did not show significant activity against L1210 leukemia cells, the research contributes to the broader understanding of purine derivatives in medicinal chemistry (Temple, Kussner, & Montgomery, 1975).
Anticonvulsant Activity
Some 9-alkyl-6-substituted-purines, which include 6-ethynyl-9H-purine derivatives, have been synthesized and tested for their anticonvulsant activity. This research presents a new class of potent anticonvulsant agents (Kelley, Krochmal, Linn, McLean, & Soroko, 1988).
Microwave-Assisted Synthesis
Research has been conducted on microwave-assisted synthesis of 9-arylpurines, which includes derivatives of 6-ethynyl-9H-purine. This approach is significant for the development of biologically active compounds and contributes to the field of chemical biology (Aguado, Camarasa, & Pérez-Pérez, 2009).
Antiinflammatory Activity
A series of substituted analogues based on 6-ethynyl-9H-purine have shown antiinflammatory activity in models of chronic inflammation. These compounds add to the understanding of potential therapeutic agents in treating inflammatory diseases (Kaminski, Solomon, Conn, Wong, Chiu, Massa, Siegel, & Watnick, 1989).
Covalent Analogues of DNA Base-Pairs
The synthesis of trisubstituted benzenes bearing purine and/or pyrimidine rings, involving 6-ethynylpurines, has been studied. These compounds serve as analogues of Hoogsteen base-triplets and contribute to the understanding of DNA structure and function (Hocek, Stará, Starý, & Dvořáková, 2002).
Future Directions
properties
IUPAC Name |
6-ethynyl-7H-purine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c1-2-5-6-7(10-3-8-5)11-4-9-6/h1,3-4H,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKPDVVCMNKMHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C(=NC=N1)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethynyl-9H-purine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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